molecular formula C18H14OS B8248458 2-Phenoxyphenyl(phenyl)sulfane

2-Phenoxyphenyl(phenyl)sulfane

Cat. No.: B8248458
M. Wt: 278.4 g/mol
InChI Key: YUDPDPSBLSRFNW-UHFFFAOYSA-N
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Description

2-Phenoxyphenyl(phenyl)sulfane is an organic compound that consists of a phenyl sulfide group bonded to a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyphenyl(phenyl)sulfane typically involves the reaction of 2-phenoxyphenyl halides with thiophenol under basic conditions. One common method includes the use of cesium fluoride as a base and acetonitrile as a solvent, with the reaction carried out under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyphenyl(phenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-Phenoxyphenyl(phenyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyphenyl(phenyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or protein .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl sulfide: Similar structure but lacks the phenoxy group.

    Phenyl phenyl ether: Similar structure but lacks the sulfur atom.

    Phenyl phenyl sulfone: Oxidized form of the sulfide.

Uniqueness

2-Phenoxyphenyl(phenyl)sulfane is unique due to the presence of both a phenoxy group and a phenyl sulfide group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-phenoxy-2-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14OS/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPDPSBLSRFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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